Eldecalcitol - 104121-92-8

Eldecalcitol

Catalog Number: EVT-266958
CAS Number: 104121-92-8
Molecular Formula: C30H50O5
Molecular Weight: 490.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eldecalcitol (1α,25-dihydroxy-2β-[3-hydroxypropyloxy] vitamin D3), also known as ED-71, is a synthetic analog of the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol) [, ]. It was developed by Chugai Pharmaceutical Co., Ltd. (Tokyo, Japan) as a potential treatment for osteoporosis [, , ]. Eldecalcitol is characterized by its high stability in the circulation and peripheral tissues, and its strong activity in increasing bone mass in osteoporotic patients [].

Calcitriol (1α,25-Dihydroxyvitamin D3)

  • Compound Description: Calcitriol is the hormonally active form of vitamin D3. It plays a crucial role in calcium and phosphorus homeostasis by regulating their absorption in the intestine, mobilization from bone, and reabsorption in the kidneys. [, , , , ]
  • Relevance: Calcitriol serves as the parent compound for Eldecalcitol. Eldecalcitol is a synthetic analog of calcitriol, designed to have improved efficacy and safety profiles for treating osteoporosis. While Eldecalcitol exhibits a stronger inhibitory effect on bone resorption and enhances bone mineral density, it demonstrates lower potency in suppressing parathyroid hormone (PTH) compared to calcitriol. [, , , , ]

Alfacalcidol

  • Compound Description: Alfacalcidol is a synthetic prodrug of calcitriol, commonly used to treat osteoporosis. It is converted to calcitriol in the liver, exerting similar biological effects. [, , , , , , ]
  • Relevance: Alfacalcidol serves as a direct comparator to Eldecalcitol in numerous clinical trials for osteoporosis treatment. Eldecalcitol demonstrated superior efficacy compared to Alfacalcidol in increasing bone mineral density, reducing bone turnover markers, and lowering the incidence of vertebral and wrist fractures. [, , , , , ]

25-Hydroxyvitamin D (25(OH)D)

  • Compound Description: 25-hydroxyvitamin D, often referred to as calcidiol, is the major circulating form of vitamin D and serves as a precursor to the active form, calcitriol. It is a reliable indicator of overall vitamin D status in the body. [, , ]
  • Relevance: Serum 25-hydroxyvitamin D levels are crucial for the efficacy of vitamin D analogs, including Eldecalcitol. While Eldecalcitol exerts its beneficial effects on bone regardless of initial 25-hydroxyvitamin D levels, normalization of 25-hydroxyvitamin D levels through supplementation was linked to enhanced therapeutic outcomes of Eldecalcitol in clinical trials. [, ]

2-Methylene-19-Nor-(20S)-1α,25-Dihydroxyvitamin D3 (2MD)

  • Compound Description: 2MD is another synthetic vitamin D analog that was investigated for the treatment of osteoporosis. Similar to Eldecalcitol, it showed promising results in preclinical studies, increasing bone mineral density and strength in ovariectomized rats. []

Simvastatin

  • Compound Description: Simvastatin is a member of the statin drug class, primarily prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease. It is metabolized by the cytochrome P450 enzyme CYP3A4 in the liver. []
  • Relevance: Simvastatin was used as a probe drug in a clinical pharmacology study to investigate potential drug-drug interactions between Eldecalcitol and drugs metabolized by CYP3A4. The study concluded that Eldecalcitol administration did not significantly affect the metabolism of Simvastatin, indicating a low risk of clinically relevant interactions. []
Overview

Eldecalcitol, also known as 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3, is a synthetic analog of calcitriol, the active form of vitamin D. It possesses a hydroxypropoxy substituent at the 2β-position, which enhances its biological activity. Eldecalcitol is primarily used in the treatment of bone diseases such as osteoporosis, where it promotes bone formation and mineralization.

Source

Eldecalcitol is synthesized through various chemical methods rather than being derived directly from natural sources. The compound was developed to improve upon the biological effects of vitamin D, specifically targeting its role in calcium metabolism and bone health.

Classification

Eldecalcitol falls under the classification of secosteroids, specifically as a vitamin D analog. It is categorized based on its structural modifications that enhance its pharmacological properties compared to natural vitamin D compounds.

Synthesis Analysis

Methods

The synthesis of eldecalcitol has been approached through several methods:

Technical Details

  • Linear Method: Involves multiple steps including bromination, dehydrobromination, esterification, and various protective group strategies.
  • Convergent Method: Utilizes coupling reactions between synthesized fragments to enhance yield and reduce processing time.
  • Biomimetic Method: Focuses on enzymatic or microbial processes that mimic natural biosynthesis pathways.
Molecular Structure Analysis

Eldecalcitol's molecular formula is C27H44O3, with a molecular weight of approximately 416.65 g/mol. Its structure features:

  • Hydroxypropoxy Substituent: Enhances solubility and biological activity.
  • Secosteroid Framework: Characteristic of vitamin D compounds.

Data

  • Chemical Structure:
    • Carbon Atoms: 27
    • Hydrogen Atoms: 44
    • Oxygen Atoms: 3

The compound's structural integrity is crucial for its interaction with vitamin D receptors in bone tissue.

Chemical Reactions Analysis

Eldecalcitol undergoes several key reactions during its synthesis:

  1. Oxidative Bromination: Converts lithocholic acid into ketobromide using N-bromosuccinimide.
  2. Dehydrobromination: Removes bromine to form an enone structure.
  3. Photolysis and Thermal Isomerization: Converts proeldecalcitol into eldecalcitol under specific conditions (e.g., exposure to UV light).

These reactions highlight the complexity and precision required in synthesizing eldecalcitol effectively.

Mechanism of Action

Eldecalcitol functions primarily by binding to vitamin D receptors in bone tissue, leading to:

  • Increased Calcium Absorption: Enhances intestinal absorption of calcium.
  • Bone Formation Stimulation: Promotes osteoblast activity while inhibiting osteoclasts, thus favoring bone formation over resorption.
  • Reduction in Sclerostin Levels: Studies indicate that eldecalcitol may reduce sclerostin synthesis in osteocytes, contributing to enhanced bone formation .

Data

Clinical studies have demonstrated that eldecalcitol significantly improves bone mineral density in patients with osteoporosis, indicating its effectiveness in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light; should be stored in dark conditions to maintain efficacy.
  • pH Range for Stability: Optimal stability observed at neutral pH levels.

Relevant analyses confirm that these properties are critical for its formulation as a pharmaceutical product.

Applications

Eldecalcitol is primarily used in the medical field for:

  • Treatment of Osteoporosis: It is effective in increasing bone density and reducing fracture risk.
  • Research Applications: Investigated for potential uses in other conditions related to calcium metabolism and bone health.

Recent studies have also explored its role in enhancing bone formation mechanisms through minimodeling processes .

Synthesis and Structural Optimization of Eldecalcitol

Biomimetic Synthesis Pathways for Vitamin D Analogs

Biomimetic synthesis strategies for eldecalcitol (ED-71) leverage nature's vitamin D metabolic pathway to enhance efficiency and stereochemical control. These approaches mimic the endogenous two-step activation of vitamin D₃, where hepatic 25-hydroxylation precedes renal 1α-hydroxylation. In eldecalcitol's biomimetic route, microbial oxidation serves as a pivotal step, replacing costly chemical synthesis for introducing the 25-hydroxyl group. Amycolata autotrophica ATCC 33796 achieves 64% yield in the 25-hydroxylation of the advanced intermediate (1S,2S,3R)-1,3-dihydroxy-2-(3-hydroxypropoxy)-9,10-secocholesta-5,7-diene (153), significantly improving upon traditional chemical methods [4] [6]. This enzymatic specificity enables regioselective oxidation without protecting group manipulation, streamlining production. The pathway commences with cholesterol-derived diene 147, undergoes selective A-ring epoxidation via PTAD "protection," and proceeds through microbial hydroxylation before photochemical ring-opening and thermal isomerization yield eldecalcitol in 29% yield from intermediate 154 [6]. This biomimetic approach reduces step counts compared to linear syntheses while harnessing biological catalysts for critical transformations.

Table 1: Key Steps in Biomimetic Eldecalcitol Synthesis

IntermediateTransformationCatalyst/ReagentYield
Cholesterol (141)Oppenauer oxidationAluminum isopropoxide80%
Enone (142)DehydrogenationDDQ75%
Diene (147)Diels-Alder "protection"PTAD80%
Epoxide (150)Stereoselective epoxidationm-CPBA78%
Hydroxylated (154)Microbial 25-hydroxylationA. autotrophica64%
EldecalcitolPhotolysis/Thermal isomerizationUV light/Δ29%

Convergent vs. Linear Synthetic Approaches: Efficiency and Scalability

Initial linear synthesis of eldecalcitol suffered from impracticality for industrial manufacturing due to excessive steps and low cumulative yield. Starting from lithocholic acid (6), the 27-step sequence proceeded through 25-hydroxycholesterol (17) and 1,2α-epoxide (28), culminating in eldecalcitol with a mere 0.03% overall yield [1] [4]. This route's inefficiency stemmed from lengthy functional group manipulations and poor-yielding steps, including a 36% yield for the critical 2β-(3-hydroxypropoxy) introduction and 23% yield for the final photochemical step [4].

The convergent Trost coupling strategy revolutionized eldecalcitol production by enabling parallel synthesis of A-ring and CD-ring fragments. The A-ring ene-yne fragment (37) was synthesized in 10.4% overall yield over 10 steps from C₂-symmetric epoxide 30, featuring Mitsunobu epoxide formation and regioselective acetylide opening. Simultaneously, the CD-ring bromomethylene fragment (40) was prepared in 27.1% yield from commercially available calcifediol (2) via ozonolysis and Wittig reaction. Palladium-mediated coupling of these fragments achieved the triene skeleton in 15.6% yield – a 520-fold improvement over the linear approach [1] [4] [9]. This modular design enhanced scalability by allowing independent optimization of fragment syntheses and reduced purification complexity.

Role of the 3-Hydroxypropoxy Group in Molecular Design

The 2β-(3-hydroxypropoxy) moiety is eldecalcitol's defining structural feature, conferring superior pharmacological properties over native calcitriol. Structure-activity relationship (SAR) studies revealed that both the three-carbon spacer length and terminal hydroxyl group are essential for anti-osteoporotic efficacy. Molecular modeling demonstrates the group's multifunctional roles:

  • Metabolic Stability: The 2β-substitution sterically hinders CYP24A1-mediated 24-hydroxylation – the primary calcitriol catabolism pathway. Docking studies show eldecalcitol's reduced affinity for CYP24A1 due to unfavorable interactions between the 3-hydroxypropoxy group and the enzyme's active site (PDB: 3K9Y), prolonging its half-life to 53 hours versus calcitriol's 4-6 hours [2] [3] [6].
  • Enhanced DBP Binding: The terminal hydroxyl forms three additional hydrogen bonds with vitamin D-binding protein (PDB: 1J78) versus calcitriol. This elevates binding affinity 4-fold, sustaining circulating levels and facilitating targeted delivery to bone tissues [3] [6].
  • VDR Stabilization: In the ligand-binding domain (PDB: 3WGP), the 3-hydroxypropoxy group establishes CH-π interactions with Trp286 and hydrogen bonds with Ser237/Arg274, stabilizing the active conformation. This produces a 2.7-fold higher VDR binding potency than calcitriol despite lower intrinsic affinity [2] [3] [6].

Table 2: Molecular Interactions of the 3-Hydroxypropoxy Group

Target ProteinInteraction TypeAmino Acid ResiduesFunctional Consequence
Vitamin D Receptor (VDR)CH-π interactionTrp286Stabilizes active conformation
Vitamin D Receptor (VDR)Hydrogen bondingSer237, Arg274Enhances binding duration
Vitamin D-binding Protein (DBP)Hydrogen bondingLys420, Glu414, Asp130Prolongs serum half-life
CYP24A1Steric clashActive site accessReduces catabolic degradation

Process Development for Industrial-Scale Production

Industrial eldecalcitol manufacturing required innovations to overcome bottlenecks in the convergent route. Key advancements included:

  • Microbial 25-Hydroxylation Optimization: Scaling Amycolata autotrophica fermentation enabled high-cell-density biotransformation of steroid precursor 153 to 154. Process intensification increased yields to >60% while eliminating cryogenic conditions and hazardous oxidants used in chemical synthesis [4] [6].
  • Photolysis Improvements: Replacing batch photolysis with continuous flow reactors enhanced light penetration and minimized thermal decomposition. Optimizing wavelength (350-400 nm) and solvent (THF/H₂O) boosted photo-conversion yields to >75% while reducing dimerization byproducts [6] [7].
  • Crystallization Control: Developing a temperature-programmed crystallization protocol for the final API ensured high polymorphic purity (>99.5% Form I). This involved ternary solvent systems (acetone/water/heptane) with controlled cooling profiles [4].
  • Stereoselective 2β-Functionalization: Employing potassium tert-butoxide in 1,3-propanediol as both solvent and reagent achieved regioselective epoxide (28) opening with 36% yield and minimal 2α-isomer formation. Microwave acceleration later increased this to >50% [4] [9].

These innovations enabled production at metric ton scale with overall yields exceeding 8-10%, fulfilling clinical demand while maintaining stringent quality control. The process exemplifies successful transition from laboratory synthesis to cGMP-compliant manufacturing through synergistic application of biocatalysis, flow chemistry, and crystallization engineering.

Properties

CAS Number

104121-92-8

Product Name

Eldecalcitol

IUPAC Name

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/t20?,24?,25?,26?,27?,28?,30-/m1/s1

InChI Key

FZEXGDDBXLBRTD-YMAPZVFJSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

Solubility

Soluble in DMSO

Synonyms

2-(3-hydroxypropoxy)-1,25-dihydroxyvitamin D3
2-(3-hydroxypropoxy)calcitriol
20-epi-1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3
20-epi-ED-71
20-epi-eldecalcitol
ED 71
ED-71
eldecalcitol

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.